3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Description
Structural Classification Within the Pyrrolopyridine Isomer Family
Pyrrolopyridines are bicyclic heterocycles formed by fusing a five-membered pyrrole ring with a six-membered pyridine ring. The six possible isomers arise from variations in nitrogen placement and ring fusion positions. 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-amine belongs to the pyrrolo[3,2-b]pyridine subclass, distinguished by a pyrrole ring fused to the pyridine at the 3- and 2-positions, respectively (Figure 1). This arrangement creates a planar, conjugated system with distinct electronic properties compared to other isomers like pyrrolo[2,3-b]pyridine or pyrrolo[3,4-c]pyridine.
The molecular formula $$ \text{C}7\text{H}6\text{ClN}_3 $$ reflects a chlorine atom at the 3-position and an amine group at the 5-position. X-ray crystallography studies of analogous compounds reveal bond lengths of approximately 1.34 Å for the pyridine C-N bonds and 1.38 Å for pyrrole C-C bonds, suggesting delocalized π-electron density across the fused system. Substituent positioning critically influences intermolecular interactions: the 3-chloro group occupies a sterically accessible site, while the 5-amine provides hydrogen-bonding capability.
Comparative analysis with pyrrolo[3,4-c]pyridine derivatives highlights key structural differences impacting biological activity. For instance, the [3,2-b] fusion pattern creates a more linear topology compared to the angular [3,4-c] isomer, potentially altering binding pocket compatibility in kinase targets.
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCUXLJMNWKSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with an amine derivative, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolo[3,2-b]pyridines.
Scientific Research Applications
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can disrupt signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Table 1: Key Comparisons of Pyrrolopyridine Derivatives
Functional and Pharmacological Differences
Halogenated Derivatives: The chloro derivative (MW 167.59) is smaller and more lipophilic than the iodo analog (MW 258.05), which impacts bioavailability and metabolic stability. Iodo-substituted compounds are often used in radiopharmaceuticals or as heavy atoms in crystallography . The chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas the iodo group is more reactive in cross-couplings (e.g., Sonogashira) .
Methyl-Substituted Analog :
- The 2-methyl derivative (MW 183.64) exhibits improved solubility compared to the parent compound due to reduced crystallinity. This modification is advantageous in drug formulations .
Complex Derivatives :
- The compound 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine (MW 416.83) demonstrates multi-target activity, including kinase inhibition and serotonin receptor antagonism, attributed to its trifluoromethyl and benzyl groups .
Biological Activity
Overview
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyrrolo-pyridine core with specific substitutions, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C_7H_7ClN_2, with a molecular weight of 154.6 g/mol. The compound contains a chloro group at the 3-position and an amine group at the 5-position, which are critical for its biological activity.
The primary mechanism of action for this compound involves its role as a kinase inhibitor. By inhibiting specific kinases, this compound can disrupt signal transduction pathways essential for cell proliferation and survival. This characteristic positions it as a potential candidate for anti-cancer therapies.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are often overactive in various cancers. One study reported IC50 values for FGFR1–4 inhibitors in the nanomolar range (7 to 712 nM) and demonstrated their ability to inhibit breast cancer cell proliferation and induce apoptosis in vitro .
Kinase Inhibition
Study on FGFR Inhibition
In a comprehensive study focusing on pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, researchers synthesized several compounds and evaluated their biological activities. Among them, one derivative exhibited an IC50 value of 1900 nM against FGFR1. Modifications to the molecular structure significantly enhanced the activity against FGFRs, indicating that strategic substitutions can lead to improved therapeutic profiles .
DYRK1A Inhibition Research
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity | IC50 Values (nM) |
|---|---|---|---|
| This compound | Pyrrolo-Pyridine | Kinase inhibition | Not specified |
| 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | Pyrrolo-Pyridine | FGFR inhibition | 7 (FGFR1) |
| Pyrazolyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolo-Pyridine | DYRK1A inhibition | Nanomolar |
Q & A
Q. What are the common laboratory synthesis routes for 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine?
The compound is typically synthesized via nucleophilic aromatic substitution or multi-step protocols involving halogenation of precursor heterocycles. For example, chloro-substituted pyrrolopyridines can be prepared by reacting amino-pyrrolopyridine intermediates with chlorinating agents like POCl₃ under reflux conditions. Similar methods are validated for analogous structures, where spectroscopic data (NMR, MS) confirm the substitution pattern and purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the chlorine substitution position and amine group integration. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves ambiguities in regiochemistry. For instance, single-crystal X-ray studies on related pyrrolopyridines confirmed planar heterocyclic cores and halogen placement .
Q. What safety protocols are recommended for handling this compound in the lab?
Key precautions include using fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust/steam; in case of skin contact, wash immediately with water. Safety data for similar compounds emphasize storing the compound in a cool, dry environment and disposing of waste via approved protocols .
Q. How is purity assessed for this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis (>95%). Complementary techniques like thin-layer chromatography (TLC) and quantitative NMR (qNMR) are used to detect impurities. For example, TLC Rf values and NMR integration ratios are reported for structurally related amines .
Advanced Research Questions
Q. How does the chlorine substituent influence regioselectivity in cross-coupling reactions?
The chlorine atom at the 3-position directs electrophilic aromatic substitution (EAS) to the para position of the pyrrolopyridine core. In Suzuki-Miyaura coupling, the chloro group acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. This reactivity is consistent with studies on chloro-pyrrolopyrazines, where regioselectivity was confirmed via crystallography and NMR .
Q. What strategies optimize the synthesis of this compound derivatives for pharmacological studies?
Derivatization often involves protecting the amine group (e.g., with Boc anhydride) before functionalizing the chloro position. For example, substituting chlorine with fluorinated groups or heterocycles (e.g., tetrazoles) enhances solubility and bioactivity. Such methods are validated in analogs showing improved binding affinity in enzyme assays .
Q. Are computational models available to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations can model the electron-deficient nature of the chloro-substituted core, predicting sites for nucleophilic attack. Studies on similar triazolopyridines correlate computed electrostatic potentials with experimental reactivity patterns, aiding in rational design .
Q. How do steric and electronic effects impact the stability of this compound in acidic/basic conditions?
The electron-withdrawing chlorine stabilizes the ring against hydrolysis under acidic conditions, while the amine group may protonate, increasing solubility. Stability studies on chloro-pyrrolopyrazines show degradation above pH 10, suggesting alkaline conditions should be avoided during storage .
Q. What crystallographic data exist for related compounds, and how do they inform structural analysis?
Single-crystal X-ray diffraction of analogs (e.g., ethyl 3-(4-chlorophenyl)pyrrolopyrimidine) reveals planar heterocyclic systems with bond lengths consistent with aromaticity. These data validate computational models and guide synthetic modifications to avoid steric clashes .
Q. How can contradictions in reported synthetic yields be resolved?
Yield discrepancies often arise from variations in reaction scale, solvent purity, or catalyst loading. Reproducibility is improved by standardizing anhydrous conditions (e.g., molecular sieves) and monitoring reaction progress via LC-MS. Comparative studies on halogenated pyrrolopyridines recommend optimizing temperature and stoichiometry iteratively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
